2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide
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Overview
Description
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonamide Formation: The thiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Acetamide Formation: Finally, the sulfonamide-thiazole intermediate is reacted with 4-bromo-2-methylaniline and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-chloro-2-methylphenyl)acetamide
- 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide is a thiazole-based sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiazole ring, a benzenesulfonamide moiety, and an acetamide group, which are key to its biological properties.
Enzyme Inhibition
Recent studies indicate that thiazole-containing compounds exhibit significant inhibitory effects on various carbonic anhydrase (CA) isoforms. For instance, related compounds have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating a notable selectivity for CA IX over CA II . The inhibition of carbonic anhydrases is particularly relevant in cancer therapy due to their role in tumor growth and metastasis.
Cytotoxic Effects
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. One study reported a 22-fold increase in annexin V-FITC positive apoptotic cells when treated with a related compound . This highlights the potential of these compounds in cancer treatment.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, certain benzenesulfonamide derivatives have shown promising antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating or withdrawing groups on the phenyl rings significantly affects their antibacterial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxic activity while electron-withdrawing groups can improve antimicrobial properties.
- Thiazole Ring Modifications : Variations in the thiazole ring structure can lead to significant changes in enzyme inhibition potency and selectivity.
The following table summarizes some of the SAR findings related to thiazole derivatives:
Compound | Structure Features | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | -OCH3 at para position | 1.61 | Antitumor |
Compound B | -NO2 at ortho position | 0.98 | Antibacterial |
Compound C | -Br at meta position | 0.75 | CA IX Inhibitor |
Case Study 1: Antitumor Activity
A study evaluated a series of thiazole derivatives for their antitumor activity against various cancer cell lines. The compound with a methyl group on the phenyl ring exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Enzyme Inhibition Mechanism
Molecular docking studies have been performed to elucidate the binding interactions of thiazole derivatives with hCA isoforms. These studies suggest that hydrophobic interactions play a crucial role in binding affinity, with specific substitutions enhancing lipophilicity and thus improving inhibitory action .
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromo-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S2/c1-12-9-13(19)7-8-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHGCUJSTSSURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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